molecular formula C22H17FN4OS B3396736 (Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide CAS No. 1019104-03-0

(Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide

Cat. No.: B3396736
CAS No.: 1019104-03-0
M. Wt: 404.5 g/mol
InChI Key: YZOQCHCUBDSMJK-GHXNOFRVSA-N
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Description

(Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C22H17FN4OS and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and progression of prostate cancer.

Mode of Action

The compound interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor but does not activate it, instead, it blocks the receptor and prevents it from being activated by androgens. This inhibits the proliferation of prostate cancer cells that are dependent on androgens for growth.

Biochemical Pathways

The compound affects the androgen signaling pathway . By blocking the androgen receptor, it prevents the transcription of target genes that are regulated by androgens. This leads to a decrease in the expression of androgen-responsive genes, which can inhibit the growth and proliferation of prostate cancer cells.

Result of Action

The compound has shown potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) and has demonstrated a promising rate of downregulation of the androgen receptor target gene, prostate-specific antigen (PSA), in LNCaP cells . This suggests that the compound could effectively inhibit the growth of prostate cancer cells.

Properties

IUPAC Name

(Z)-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS/c1-15-13-20(25-21(28)12-7-16-5-3-2-4-6-16)27(26-15)22-24-19(14-29-22)17-8-10-18(23)11-9-17/h2-14H,1H3,(H,25,28)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOQCHCUBDSMJK-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C\C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide
Reactant of Route 3
Reactant of Route 3
(Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide
Reactant of Route 4
Reactant of Route 4
(Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide

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